molecular formula C20H23ClN2O5S B2381586 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329858-02-7

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2381586
CAS No.: 1329858-02-7
M. Wt: 438.92
InChI Key: NIRCOKWAALVHQS-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and pharmaceuticals . It also contains a tetrahydrothieno[2,3-c]pyridine group, which is a type of heterocyclic compound. The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.

Scientific Research Applications

Nucleophilic Replacement Reactions and Synthesis of Derivatives

Research into nucleophilic replacement reactions of sulphonates has led to the transformation of 2-amino-2-deoxy-D-glucose into derivatives with potential biological applications. For instance, the synthesis process involving displacement reactions with sodium benzoate and subsequent transformations showcases the versatility of such compounds in creating biologically active derivatives (Hill & Hough, 1968).

Phosphine-Catalyzed Annulation for Tetrahydropyridines

The use of phosphine catalysis in [4 + 2] annulation reactions has been explored to synthesize highly functionalized tetrahydropyridines. This method demonstrates the potential for constructing complex pyridine derivatives, which could be foundational for developing new therapeutic agents (Zhu, Lan, & Kwon, 2003).

Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1

Compounds structurally related to the query have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), highlighting their potential in treating diseases involving ACAT-1 overexpression. Such research underscores the therapeutic applications of complex organic molecules in addressing challenging medical conditions (Shibuya et al., 2018).

Synthesis of Pyridothienopyrimidines

The synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates and their reactions have been studied, revealing methods to produce derivatives with various biological activities. These synthetic pathways offer insights into the versatility of pyridine and thiophene derivatives in medicinal chemistry (Medvedeva et al., 2010).

Potential Anti-inflammatory Agents

The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel anti-inflammatory agents demonstrates the ongoing search for new therapeutic compounds. This work highlights the potential of structurally complex molecules in developing treatments for inflammation-related disorders (Moloney, 2001).

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S.ClH/c1-3-22-7-6-13-16(10-22)28-19(18(13)20(24)25-2)21-17(23)9-12-4-5-14-15(8-12)27-11-26-14;/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRCOKWAALVHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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